molecular formula C15H15ClN2O B309527 N-(2-chloro-3-pyridinyl)-4-phenylbutanamide

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide

Cat. No. B309527
M. Wt: 274.74 g/mol
InChI Key: ULGFXHXHEUNZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide, also known as CPP, is a chemical compound that is widely used in scientific research. CPP is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from binding to its activator, diacylglycerol (DAG). This prevents PKC from becoming activated and phosphorylating its substrate proteins, leading to a downstream effect on cellular processes.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to improve cardiac function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one of the limitations of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are many future directions for research on N-(2-chloro-3-pyridinyl)-4-phenylbutanamide and its role in various cellular processes. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the mechanisms underlying N-(2-chloro-3-pyridinyl)-4-phenylbutanamide's effects on cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the role of PKC in other cellular processes, such as immune function and inflammation, is an area of active research.

Synthesis Methods

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-chloro-3-pyridinyl)-4-phenylbutanamide as a white solid with a melting point of 93-95°C.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate many cellular functions, including cell growth, differentiation, and apoptosis. N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is a potent inhibitor of PKC, and its use has led to significant advances in our understanding of the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

Product Name

N-(2-chloro-3-pyridinyl)-4-phenylbutanamide

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-phenylbutanamide

InChI

InChI=1S/C15H15ClN2O/c16-15-13(9-5-11-17-15)18-14(19)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,18,19)

InChI Key

ULGFXHXHEUNZHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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